molecular formula C16H14N2O3 B3073799 6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1018164-96-9

6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B3073799
CAS No.: 1018164-96-9
M. Wt: 282.29 g/mol
InChI Key: IOPVMDIEYAXRKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, such as 6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid, can be achieved through various methods. One of the most researched and reported synthesis methods is the (3 + 2) cycloaddition reaction of an alkyne, which acts as a dipolarophile, and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its InChI code: 1S/C15H13N3O3/c1-8(2)13-12-10(15(19)20)6-11(17-14(12)21-18-13)9-4-3-5-16-7-9/h3-8H,1-2H3,(H,19,20) .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. Nevertheless, the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Synthesis and Chemical Transformations

The compound is part of a broader category of fused pyridine-4-carboxylic acids, which have been synthesized through Combes-type reactions of acyl pyruvates with electron-rich amino heterocycles. This method provides a versatile approach to generating a wide range of heterocyclic compounds, including isoxazolo[5,4-b]pyridines, which can undergo further combinatorial transformations such as amide coupling, esterification, and heterocyclization to 1,2,4-triazoles and 1,2,4-oxadiazoles (Volochnyuk et al., 2010).

Biological Activities and Applications

Research into compounds structurally related to 6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid includes investigations into their antibacterial properties. For instance, pyrazolopyridine derivatives have shown promising antibacterial activities, indicating the potential for these compounds to be developed as novel antibacterial agents (Maqbool et al., 2014).

Theoretical and Experimental Investigations

Theoretical studies have explored the structural and vibrational spectra of related compounds, aiding in the understanding of their chemical properties and reactivity. These studies, which include density functional theory (DFT) calculations, help elucidate the fundamental aspects of these molecules, potentially guiding further chemical and pharmacological research (Bahgat et al., 2009).

Advanced Materials and Chemistry

In the realm of materials science, these compounds are examined for their potential in creating novel coordination architectures and materials with unique properties. For example, research into pyridine-tetrazole-carboxylate ligands, which are structurally similar, has led to the development of novel coordination compounds with potential applications in luminescent materials and catalysis (Guo et al., 2016).

Properties

IUPAC Name

3-phenyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-9(2)12-8-11(16(19)20)13-14(18-21-15(13)17-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPVMDIEYAXRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

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